molecular formula C22H17Cl2NOS B12631617 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-26-4

3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one

Cat. No.: B12631617
CAS No.: 919083-26-4
M. Wt: 414.3 g/mol
InChI Key: TYXYGTFFJSHYNM-UHFFFAOYSA-N
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Description

3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a sulfanyl group, and an anilino group attached to a phenylbutenone backbone. Its molecular formula is C24H18Cl2NOS, and it has a molecular weight of approximately 438.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Sulfanyl Intermediate: The reaction begins with the chlorination of a phenyl sulfide to introduce the dichloro groups.

    Coupling with Aniline Derivative: The dichlorophenyl sulfanyl intermediate is then coupled with an aniline derivative under basic conditions to form the anilino intermediate.

    Condensation with Phenylbutenone: Finally, the anilino intermediate undergoes a condensation reaction with phenylbutenone in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as an agonist or antagonist.

    Modulating Signaling Pathways: Affecting cellular signaling cascades.

The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: Similar structure but with methyl groups instead of chlorine atoms.

    3-{2-[(2,6-Difluorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: Fluorine atoms instead of chlorine atoms.

Uniqueness

The presence of dichlorophenyl and sulfanyl groups in 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs .

Properties

CAS No.

919083-26-4

Molecular Formula

C22H17Cl2NOS

Molecular Weight

414.3 g/mol

IUPAC Name

3-[2-(2,6-dichlorophenyl)sulfanylanilino]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C22H17Cl2NOS/c1-15(14-20(26)16-8-3-2-4-9-16)25-19-12-5-6-13-21(19)27-22-17(23)10-7-11-18(22)24/h2-14,25H,1H3

InChI Key

TYXYGTFFJSHYNM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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